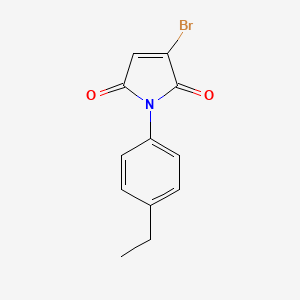

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

3-bromo-1-(4-ethylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2/c1-2-8-3-5-9(6-4-8)14-11(15)7-10(13)12(14)16/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVEYDUFGTSKKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)C=C(C2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for N-aryl Bromomaleimides in Bioconjugation

This guide provides a comprehensive exploration of N-aryl bromomaleimides, a class of reagents engineered to overcome critical stability challenges in bioconjugation. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core mechanisms, kinetic influences, and practical applications of these advanced chemical tools, with a particular focus on their role in creating robust and stable bioconjugates such as antibody-drug conjugates (ADCs).

Introduction: Advancing Beyond Traditional Maleimide Chemistry

The site-selective modification of proteins, particularly at cysteine residues, is a cornerstone of modern chemical biology and therapeutic development. For years, N-alkyl maleimides have been the workhorse reagents for this purpose, valued for their high reactivity and selectivity towards thiol groups.[1] This reactivity stems from a thiol-Michael addition reaction, a type of "click chemistry" that proceeds rapidly under mild, aqueous conditions.[2]

However, a significant limitation shadows this chemistry: the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction. This reversal can lead to the dissociation of the conjugate and exchange of the payload with other thiols in the biological milieu, such as glutathione or albumin.[3] For therapeutic applications like ADCs, this instability can cause premature drug release, leading to off-target toxicity and reduced efficacy.[4]

N-aryl bromomaleimides have emerged as a superior alternative, engineered to form exceptionally stable bioconjugates. By replacing the N-alkyl group with an N-aryl substituent and introducing a bromine atom onto the maleimide ring, these reagents offer a sophisticated mechanism that not only facilitates efficient conjugation but also ensures the long-term stability of the resulting linkage.[4][5]

The Core Reaction: A Two-Stage Mechanism for Stability

The utility of N-aryl bromomaleimides is rooted in a two-stage process: an initial rapid conjugation followed by a crucial, stability-conferring hydrolysis step.

Stage 1: Thiol-Michael Addition

The primary mechanism is the Michael addition of a nucleophilic thiol (typically from a deprotonated cysteine residue, the thiolate anion) to the electron-deficient carbon-carbon double bond of the bromomaleimide ring.[1] The presence of the N-aryl group enhances the reaction kinetics compared to N-alkyl counterparts. The phenyl ring's ability to delocalize the nitrogen's lone pair electrons increases the electrophilicity of the maleimide ring, making it more susceptible to nucleophilic attack.[4] This results in the rapid formation of a thiosuccinimide conjugate.

Caption: Thiol-Michael addition of a cysteine to an N-aryl bromomaleimide.

Stage 2: Irreversible Stabilization via Hydrolysis

While the initial thioether bond is formed, the key to the stability of N-aryl bromomaleimide conjugates lies in the subsequent, often spontaneous, hydrolysis of the thiosuccinimide ring. The N-aryl group significantly accelerates this hydrolysis step compared to N-alkyl maleimides.[4] The resonance delocalization of the nitrogen lone pair into the phenyl ring makes the adjacent carbonyl carbons more electrophilic and thus more prone to attack by water.[4]

This ring-opening reaction forms a stable maleamic acid derivative. This new structure is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the protein and preventing its subsequent dissociation or exchange.[6][7]

Caption: Hydrolysis of the thiosuccinimide ring to form a stable conjugate.

Key Factors Influencing the Bioconjugation Reaction

The success of a bioconjugation reaction with N-aryl bromomaleimides depends on carefully controlling several experimental parameters.

-

pH: The pH of the reaction buffer is critical. The optimal range for the thiol-maleimide reaction is typically between 6.5 and 7.5 .[1][8]

-

Below pH 6.5: The thiol group (pKa ~8.6 for cysteine) is predominantly protonated (-SH), which significantly reduces its nucleophilicity and slows the reaction rate.[9][10]

-

Above pH 7.5: The rate of maleimide hydrolysis increases dramatically, potentially inactivating the reagent before it can react with the target thiol.[1][8] Furthermore, selectivity for thiols over amines (e.g., lysine residues) decreases at higher pH.[1]

-

-

Stoichiometry: A slight excess of the bromomaleimide reagent is often used to drive the reaction to completion. However, a large excess should be avoided to minimize off-target modifications.

-

Solvent: While the reaction proceeds efficiently in aqueous buffers, N-aryl bromomaleimides are often stored as stock solutions in anhydrous organic solvents like DMSO or DMF to prevent premature hydrolysis.[8]

-

Temperature: The reaction is typically rapid and can be performed at room temperature or 4°C. Lower temperatures can be used to slow down competing side reactions if necessary.

| Parameter | Recommended Range | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity (thiolate formation) with maleimide stability (minimizing hydrolysis).[1] |

| Temperature | 4°C - 25°C | Reaction is efficient at ambient temperatures; lower temperatures can enhance stability.[11] |

| Reagent Stoichiometry | 1.1 - 5 equivalents | A slight excess of maleimide ensures complete conjugation of available thiols. |

| Storage Solvent | Anhydrous DMSO or DMF | Prevents premature hydrolysis of the maleimide ring before use.[8] |

| Caption: Optimal Reaction Conditions for N-aryl Bromomaleimide Conjugation. |

Enhanced Stability: A Quantitative Comparison

The primary advantage of N-aryl bromomaleimides is the superior stability of the resulting conjugate. Studies have shown a dramatic reduction in drug deconjugation over time when compared to their N-alkyl counterparts.

For instance, cysteine-linked ADCs prepared with N-aryl maleimides showed less than 20% deconjugation in both thiol-containing buffer and serum over a 7-day period at 37°C.[5] In contrast, analogous ADCs made with N-alkyl maleimides exhibited 35–67% deconjugation under the same conditions.[5] This enhanced stability directly translates to a longer half-life of the intact ADC in vivo and sustained cytotoxic potency.[4] The rate of the stabilizing hydrolysis is also significantly faster for N-aryl adducts, with some systems achieving complete ring-opening in a few hours at physiological pH, compared to days for N-alkyl systems.[7]

Beyond Simple Conjugation: Multi-Functionality and Tunable Reversibility

The bromine atom on the maleimide ring is not merely a passive substituent; it serves as a reactive handle for further chemical modification.

-

Multi-functional Conjugates: After the initial conjugation with a protein's cysteine, the bromine atom can be displaced by a second, different thiol-containing molecule.[12][13] This allows for the creation of complex, branched bioconjugates with multiple functionalities attached to a single point on a protein.[6]

-

Disulfide Re-bridging: Dibromomaleimides can be used to "re-bridge" the native disulfide bonds of antibodies.[13][14] After mild reduction of an interchain disulfide to produce two free thiols, the dibromomaleimide reacts with both, creating a stable, covalent bridge that restores the antibody's structure while simultaneously attaching a payload.[14]

-

Tunable Reversibility: While the final hydrolyzed conjugate is irreversible, the initial thiosuccinimide adduct can be cleaved. This cleavage can be induced by an excess of a reducing agent like glutathione (GSH) or tris(2-carboxyethyl)phosphine (TCEP) before hydrolysis occurs.[3][13][15] By controlling the pH, one can either allow the hydrolysis to proceed to form a permanent link (at pH > 7.5) or maintain the conjugate in a cleavable state (at pH < 7).[6][16] This offers a "tunable" system for applications requiring either stable or cleavable linkages.

Experimental Protocol: Site-Selective Protein Conjugation

This protocol provides a generalized workflow for the conjugation of a cysteine-containing protein with an N-aryl bromomaleimide reagent.

Caption: Standard workflow for protein conjugation with N-aryl bromomaleimides.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Protein Solution: Prepare the cysteine-containing protein in a suitable buffer (e.g., phosphate-buffered saline, PBS). If the protein has been stored with thiol-containing reagents like DTT, it must be removed via dialysis or a desalting column.

-

Reaction Buffer: Prepare a degassed reaction buffer, typically PBS or HEPES, and adjust the pH to between 6.5 and 7.5.[1]

-

Maleimide Stock: Immediately before use, dissolve the N-aryl bromomaleimide powder in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM). Do not store maleimides in aqueous solutions.[8]

-

-

Protein Reduction (if necessary):

-

If targeting a cysteine involved in a disulfide bond, the bond must first be reduced.

-

Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 1-2 hours at room temperature. TCEP is preferred as it does not contain a thiol and will not compete with the protein for the maleimide.

-

Remove the excess TCEP using a desalting column, buffer exchanging the protein into the degassed reaction buffer.

-

-

Conjugation Reaction:

-

Add the N-aryl bromomaleimide stock solution to the protein solution to achieve a final molar excess of 3-10 fold over the available thiols.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

-

Quenching:

-

Add a low-molecular-weight thiol, such as N-acetyl-cysteine or 2-mercaptoethanol, to a final concentration of ~10 mM to quench any unreacted maleimide.

-

-

Purification:

-

Remove the excess maleimide reagent and quenching agent by purifying the protein conjugate. Size-exclusion chromatography (SEC) or dialysis are common methods.

-

-

Stabilization via Hydrolysis (Recommended):

-

To ensure the irreversibility of the linkage, the purified conjugate can be incubated in a buffer at a slightly elevated pH (e.g., pH 8.0-8.5) for 2-4 hours at 37°C to drive the thiosuccinimide ring-opening hydrolysis to completion.[12]

-

Conclusion: A New Standard for Stable Bioconjugates

N-aryl bromomaleimides represent a significant advancement in bioconjugation chemistry. By addressing the critical instability of traditional maleimide-thiol adducts through a mechanism of accelerated, stabilizing hydrolysis, they enable the creation of robust, long-lasting bioconjugates. Their high reactivity, potential for multi-functionalization, and tunable stability make them an invaluable tool for the development of next-generation protein therapeutics, diagnostics, and research probes. The principles outlined in this guide provide a foundation for researchers to confidently apply this powerful chemistry to their own applications, paving the way for more effective and reliable biomolecular constructs.

References

- Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC. (n.d.).

- Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation - MDPI. (2023, May 15).

- Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC. (2011, April 5).

- Maleimide Reaction Chemistry - Vector Labs. (n.d.).

- Differential Reactivity of Maleimide and Bromoacetyl Functions With Thiols: Application to the Preparation of Liposomal Diepitope Constructs - PubMed. (2000, February 15).

- Hydrolysis rates of bromo-and thiomaleimides, measured by 'turn-on' of dansyl fluorescence - ResearchGate. (n.d.).

- Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC. (n.d.).

- Long-Term Stabilization of Maleimide–Thiol Conjugates | Bioconjugate Chemistry. (2014, December 12).

- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC. (2026, January 8).

- The Synthesis of Amidinomaleimides and Their Applications in Bioconjugation. (n.d.).

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - Kinam Park. (2015, September 24).

- Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide h ... - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC11114K. (2011, April 5).

- Applications of dibromomaleimide in the synthesis of therapeutic peptide conjugates (A) ADCs with improved efficacy - ResearchGate. (n.d.).

- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides | Journal of the American Chemical Society - ACS Publications. (2010, January 21).

- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing). (2014, August 7).

- Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. (2016, July 5).

- Nickel-catalyzed cross-electrophile coupling of aryl thiols with aryl bromides via C–S bond activation - Organic Chemistry Frontiers (RSC Publishing). (n.d.).

- Tunable Degradation of Maleimide–Thiol Adducts in Reducing Environments | Bioconjugate Chemistry - ACS Publications. (2011, August 25).

- Arylation Chemistry for Bioconjugation - DSpace@MIT. (2020, April 1).

- The Thiol-Maleimide Reaction: A Guide - Bachem. (2022, February 9).

- Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - MDPI. (2016, February 2).

- Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - MDPI. (2022, October 21).

- Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection - PubMed. (2013, April 1).

- how to prevent hydrolysis of maleimide group in solution - Benchchem. (n.d.).

- Thiol–maleimide “click” chemistry: evaluating the influence of solvent, initiator, and thiol on the reaction mechanism, kinetics, and selectivity - RSC Publishing. (n.d.).

- CuI-Catalyzed Coupling Reactions of Aryl Iodides and Bromides with Thiols Promoted by Amino Acid Ligands | Request PDF - ResearchGate. (n.d.).

Sources

- 1. vectorlabs.com [vectorlabs.com]

- 2. bachem.com [bachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. kinampark.com [kinampark.com]

- 5. researchgate.net [researchgate.net]

- 6. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for the synthesis of N-Alkyl bromomaleimide linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Bromomaleimide-Linked Bioconjugates Are Cleavable in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide h ... - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC11114K [pubs.rsc.org]

Applications of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione in Medicinal Chemistry: A Technical Guide to Next-Generation Bioconjugation

Executive Summary

The development of highly stable, site-specific bioconjugates is a cornerstone of modern medicinal chemistry, particularly in the design of Antibody-Drug Conjugates (ADCs) and Targeted Covalent Inhibitors (TCIs). Historically, classical

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione represents a highly rational, next-generation solution to this problem. By combining a bromomaleimide core with an

Mechanistic Causality: The Molecular Design

To understand the utility of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, one must deconstruct its two primary structural motifs and the distinct chemical behaviors they dictate.

The Bromomaleimide Core: Tunable Reactivity

Classical maleimides react with thiols via a Michael addition, forming a saturated thiosuccinimide ring. In contrast, the presence of the bromine atom at the 3-position alters the reaction pathway. When a cysteine thiol attacks the bromomaleimide, it undergoes an addition-elimination reaction , expelling hydrogen bromide (HBr) as a leaving group[2].

This results in a thiomaleimide rather than a thiosuccinimide. Because the double bond is retained, the conjugate is highly tunable:

-

Reversibility: The thiomaleimide can be cleaved in the presence of excess reducing agents (e.g., phosphines or high concentrations of glutathione), regenerating the native protein[2].

-

Dual Conjugation: The retained double bond can accept a second thiol, creating a dithiosuccinimide. This makes bromomaleimides exceptionally useful for disulfide rebridging , where both sulfurs of a reduced native disulfide bond are tethered to a single maleimide core[2].

The -(4-ethylphenyl) Substituent: Permanent Stabilization

While the bromomaleimide core handles the attachment, the

Reaction mechanism of N-aryl bromomaleimide bioconjugation and stabilization.

Quantitative Stability Analysis

The primary advantage of the

| Compound Class | Conjugation Mechanism | Ring Hydrolysis t | Serum Stability (7 Days, 37°C) | Primary Application |

| Michael Addition | > 100 hours | 35% - 67% Deconjugation | In vitro assays, short-term probes | |

| Michael Addition | ~ 12 - 24 hours | < 20% Deconjugation | First-gen stable ADCs | |

| 3-Bromo- | Addition-Elimination | < 10 hours (post-crosslink) | < 5% Deconjugation | Next-gen ADCs, Disulfide Rebridging |

Core Applications in Drug Development

Ultra-Stable Antibody-Drug Conjugates (ADCs)

In ADC development, 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione acts as a superior linker-warhead. By conjugating to engineered cysteines (THIOMABs) or reduced interchain disulfides, the bromomaleimide rapidly forms the conjugate. Subsequent incubation at mildly basic pH forces the

Native Disulfide Rebridging

Monoclonal antibodies and therapeutic peptides (e.g., somatostatin) rely on disulfide bonds for structural integrity. Traditional reduction and conjugation destroy these bonds, potentially destabilizing the protein. Because the bromine atom acts as a leaving group, this compound can react sequentially with both sulfurs of a reduced disulfide bond, inserting a 2-carbon bridge that maintains the tertiary structure of the protein while attaching a novel functional group[2].

Targeted Covalent Inhibitors (TCIs)

For small-molecule drug discovery, the 4-ethylphenyl moiety provides excellent shape complementarity for hydrophobic sub-pockets adjacent to active-site cysteines (e.g., in kinases like BTK or EGFR). The bromomaleimide acts as a highly reactive, yet tunable, electrophilic warhead that can covalently modify the target kinase, leading to sustained pharmacological inhibition.

Experimental Methodologies

The following protocols are designed as self-validating systems, ensuring that researchers can verify the success of both the conjugation and the critical stabilization (hydrolysis) steps.

Protocol A: Disulfide Rebridging and Stabilization of an IgG1 Antibody

Objective: To reduce native interchain disulfides and rebridge them using 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, followed by forced hydrolysis for permanent stabilization.

Step 1: Mild Reduction

-

Prepare a 5 mg/mL solution of the IgG1 antibody in Conjugation Buffer (50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.4). Causality: EDTA chelates trace heavy metals (e.g., Cu

) that catalyze the re-oxidation of free thiols. -

Add 2.5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) per disulfide bond. Incubate at 37°C for 2 hours.

Step 2: Rebridging Bioconjugation

-

Dissolve 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione in anhydrous DMSO to create a 10 mM stock.

-

Add the bromomaleimide to the reduced antibody at a ratio of 1.1 equivalents per reduced disulfide. Ensure the final DMSO concentration does not exceed 10% v/v to prevent protein denaturation.

-

Incubate at 22°C for 1 hour. The addition-elimination and subsequent second thiol addition occur rapidly.

Step 3: Forced Ring-Opening Hydrolysis

-

Adjust the pH of the reaction mixture to 8.0 using 1M Sodium Borate. Causality: Hydrolysis of the succinimide ring is base-catalyzed. The

-aryl group lowers the activation energy, allowing rapid hydrolysis at pH 8.0 without causing base-catalyzed degradation of the antibody backbone. -

Incubate at 37°C for 24 hours.

Step 4: Validation

-

Hydrophobic Interaction Chromatography (HIC): Analyze the intact ADC to confirm the Drug-to-Antibody Ratio (DAR).

-

LC-MS (Reduced): Analyze the heavy and light chains. The mass shift must correspond to the ring-opened mass (+18 Da relative to the closed succinimide), confirming that the conjugate is permanently locked.

Step-by-step workflow for generating ultra-stable antibody-drug conjugates.

Conclusion

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione bridges the gap between highly reactive, tunable bioconjugation and long-term systemic stability. By leveraging the leaving-group capabilities of the 3-bromo substitution and the hydrolytic acceleration provided by the

References

-

Smith, M. E., et al. (2010). "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society, 132(6), 1960-1965.[Link]

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32(10), 1059-1062.[Link]

-

Christie, R. J., et al. (2015). "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Journal of Controlled Release, 220(Pt B), 660-670.[Link]

Sources

- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

Next-Generation Maleimides: A Technical Guide to Monobromomaleimides vs. Dibromomaleimides in Bioconjugation

The Paradigm Shift in Thiol Bioconjugation

Classic maleimide chemistry has served as the cornerstone of cysteine-selective bioconjugation for decades. However, the resulting succinimide thioether linkages are inherently unstable in systemic circulation. They are highly susceptible to retro-Michael addition, prematurely releasing toxic payloads that are subsequently scavenged by off-target thiols, such as Cysteine-34 (Cys34) on human serum albumin (HSA)[1].

To overcome this critical liability, Next-Generation Maleimides (NGMs)—specifically Monobromomaleimides (MBMs) and Dibromomaleimides (DBMs)—were engineered. By incorporating bromine as a leaving group, these reagents fundamentally alter the reaction mechanism from a simple addition to an addition-elimination pathway. This guide dissects the mechanistic differences, structural applications, and self-validating protocols for MBMs and DBMs to assist drug development professionals in selecting the optimal conjugation strategy.

Monobromomaleimides (MBMs): Precision Single-Thiol Conjugation

Mechanistic Causality

MBMs are designed for the targeted modification of a single free cysteine residue[1][2]. When an MBM reacts with a thiol, the bromine atom is eliminated. This elimination is the crucial differentiator from classic maleimides: it restores the C=C double bond, forming a thiomaleimide[1]. Because the α-hydrogen is no longer acidic (due to the retained double bond), the mechanistic pathway for retro-Michael deconjugation is completely abolished[1][2].

However, thiomaleimides can still undergo direct thiol exchange in plasma. To create an irreversibly locked conjugate, the thiomaleimide must be hydrolyzed into a stable maleamic acid[1]. MBMs are structurally optimized (often utilizing electron-withdrawing linkers) to accelerate this hydrolysis under mild conditions, permanently locking the payload to the protein[1][2].

Primary Applications

MBMs are the premier choice for Albumin-Drug Conjugates (targeting Cys34) and engineered single-cysteine antibodies (e.g., THIOMABs) where strict DAR (Drug-to-Antibody Ratio) control and absolute serum stability are required[1][3].

Dibromomaleimides (DBMs): Disulfide Bridging and Structural Preservation

Mechanistic Causality

While MBMs target single thiols, DBMs are bivalent reagents engineered to target native disulfide bonds[4][5]. Reducing a disulfide bond in a protein (such as a Fab fragment or the peptide somatostatin) normally compromises its tertiary structure. DBMs solve this by reacting with both liberated thiols via a bis-addition-elimination mechanism[4]. The two bromine atoms leave, and the DBM inserts a rigid, two-carbon dithiomaleimide bridge between the cysteines[4][5].

Reversibility vs. Permanence

DBM conjugation is uniquely tunable. If reversible delivery is required (e.g., releasing a payload in the highly reducing environment of a tumor cell endosome), the dithiomaleimide bridge can be cleanly cleaved using an excess of a thiol or a water-soluble phosphine, regenerating the unmodified protein[4][5]. Conversely, if permanent stability is required for prolonged circulation, the dithiomaleimide can be deliberately hydrolyzed to a bridged maleamic acid, locking the conformation permanently[6].

Comparative Quantitative Analysis

The following table summarizes the distinct physicochemical and operational differences between the two reagents:

| Feature | Monobromomaleimide (MBM) | Dibromomaleimide (DBM) |

| Valency | Monovalent (1 Thiol) | Bivalent (2 Thiols) |

| Native Target | Free Cysteine (e.g., Cys34) | Disulfide Bonds (e.g., Interchain IgG) |

| Primary Mechanism | Addition-Elimination | Bis-Addition-Elimination |

| Conjugate Intermediate | Thiomaleimide | Dithiomaleimide |

| Reversibility | Irreversible (post-hydrolysis) | Reversible (thiol/phosphine) OR Irreversible (hydrolysis) |

| Key Application | Albumin-drug conjugates, THIOMABs | scFv/Fab bridging, Peptide stabilization |

Reaction Pathways Visualization

Reaction pathways of Monobromomaleimides (MBM) and Dibromomaleimides (DBM) in bioconjugation.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, providing researchers with built-in analytical feedback at each critical phase.

Protocol 1: Site-Selective Conjugation and Stabilization using MBMs

Target: Human Serum Albumin (HSA) Cys34

-

Preparation: Dissolve HSA in 0.1 M HEPES buffer (pH 8.0) to a concentration of 50 μM.

-

Conjugation: Add 1.5 equivalents of the MBM-linker-payload (dissolved in DMSO, final DMSO concentration <5% v/v) to the HSA solution.

-

Incubation: Incubate the reaction at 37°C for 8 hours[1].

-

Self-Validation (Spectroscopic): The initial formation of the thiomaleimide yields a distinct UV absorbance peak at ~350 nm. As the stabilizing hydrolysis proceeds to form the maleamic acid, this peak decays. Tracking this decay provides real-time, built-in validation that the conjugate is permanently locked[1].

-

Purification: Remove excess unreacted MBM via size-exclusion chromatography (SEC) or ultrafiltration.

Protocol 2: Disulfide Bridging using DBMs

Target: Somatostatin (or analogous disulfide-containing peptide)

-

Reduction: Dissolve somatostatin in aqueous buffer (pH 6.2). Add 1.1 equivalents of the water-soluble phosphine reducing agent TCEP (tris(2-carboxyethyl)phosphine).

-

Reduction Validation: Monitor via RP-HPLC. Ring opening of the disulfide is observed by a large shift in retention time due to the formation of two highly polar thiols[4][5].

-

Bridging: Once reduction is complete (typically <15 minutes), add 1.1 equivalents of the functionalized DBM reagent directly to the one-pot mixture[5].

-

Conjugation Validation: Monitor via RP-HPLC. Upon successful DBM bridging, the retention time shifts back to a single discrete peak closely resembling the native folded protein, confirming structural restoration[4][5]. MALDI-ToF can be used to confirm the exact mass addition of the linker[5].

References

-

Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides Journal of the American Chemical Society (JACS)[Link]

-

Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers Organic & Biomolecular Chemistry (RSC)[Link]

-

Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs Bioconjugate Chemistry (ACS)[Link]

-

Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents Journal of the American Chemical Society / PubMed[Link]

-

Albumin Biomolecular Drug Designs Stabilized through Improved Thiol Conjugation and a Modular Locked Nucleic Acid Functionalized Assembly Bioconjugate Chemistry / SDU[Link]

-

Modification of thio-trastuzumab with monobromomaleimide reagents ResearchGate[Link]

Sources

- 1. Optimised approach to albumin–drug conjugates using monobromomaleimide-C-2 linkers - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C9OB00721K [pubs.rsc.org]

- 2. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polymeric dibromomaleimides as extremely efficient disulfide bridging bioconjugation and pegylation agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Literature review of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione synthesis

An In-Depth Technical Guide to the Synthesis of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Introduction & Chemical Significance

The compound 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione , commonly referred to as N-(4-ethylphenyl)-3-bromomaleimide, is a highly reactive, bifunctional heterocyclic building block. In modern synthetic and medicinal chemistry, the bromomaleimide core serves as an exceptional Michael acceptor and a versatile platform for nucleophilic substitution, bioconjugation, and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[1].

The incorporation of the 4-ethylphenyl moiety provides a rigid aromatic spacer with enhanced lipophilicity, making this specific derivative highly valuable in the development of pharmacologically active polycyclic systems and advanced materials. This whitepaper details the mechanistic pathways, causal experimental design, and validated protocols for synthesizing this target molecule.

Mechanistic Pathways and Synthetic Logic

The synthesis of N-aryl-3-bromomaleimides can be approached through several distinct pathways, each governed by specific thermodynamic and kinetic principles. The choice of route depends heavily on the availability of starting materials and the tolerance of the functional groups involved.

Route A: Classical Paal-Knorr Type Dehydrative Cyclization

The most direct and scalable route involves the condensation of 3-bromofuran-2,5-dione (bromomaleic anhydride) with 4-ethylaniline[2].

-

Causality of the Mechanism: The primary amine of 4-ethylaniline executes a nucleophilic attack on one of the electrophilic carbonyl carbons of the anhydride. This triggers a ring-opening event, forming a bromomaleamic acid intermediate.

-

The Role of Glacial Acetic Acid: Glacial acetic acid is deliberately chosen as both the solvent and the catalyst. It provides the necessary protons to activate the intermediate's remaining carbonyl group for the subsequent intramolecular nucleophilic attack by the amide nitrogen. Heating the system to reflux provides the thermodynamic energy required to eliminate a water molecule (dehydration), driving the equilibrium toward the thermodynamically stable pyrrole-2,5-dione closed-ring system[2].

Route B: Bromination-Dehydrobromination Sequence

When bromomaleic anhydride is unavailable, the synthesis can begin with the unhalogenated N-(4-ethylphenyl)maleimide.

-

Causality of the Mechanism: The maleimide undergoes electrophilic addition with molecular bromine (Br₂) to form a 3,4-dibromosuccinimide intermediate. Subsequent treatment with a mild base (such as sodium acetate or triethylamine) induces an E2 dehydrobromination. The base abstracts a proton from the C3 or C4 position, expelling a bromide ion and reinstating the conjugated double bond to yield the 3-bromomaleimide[3][4].

Route C: Mild N-Methoxycarbonyl Activation

Traditional acetic acid reflux conditions can be too harsh for highly sensitive substrates. A modern, mild alternative utilizes N-methoxycarbonylbromomaleimide.

-

Causality of the Mechanism: By pre-activating the maleimide core with a methoxycarbonyl group, the activation energy for the addition-elimination sequence is drastically lowered. When 4-ethylaniline is introduced, it displaces the methoxycarbonyl moiety (which acts as an excellent leaving group, releasing CO₂ and methanol) at room temperature, bypassing the need for acidic dehydration[5][6].

Caption: Synthetic pathways for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione via classical and mild routes.

Quantitative Data: Route Comparison

To assist in route selection, the following table summarizes the quantitative and qualitative metrics of the discussed synthetic pathways.

| Synthetic Route | Primary Reagents | Reaction Conditions | Typical Yield | Atom Economy | Primary Advantage |

| A. Paal-Knorr Cyclization | Bromomaleic anhydride, 4-Ethylaniline | Glacial AcOH, Reflux (118°C), 2-4h | 75 - 85% | High | Highly scalable, one-pot procedure, inexpensive reagents. |

| B. Dehydrobromination | N-(4-ethylphenyl)maleimide, Br₂, Base | CHCl₃/AcOH, Reflux, then Base at RT | 60 - 70% | Low | Useful when bromomaleic anhydride is unavailable. |

| C. Mild Activation | N-Methoxycarbonylbromomaleimide, 4-Ethylaniline | CH₂Cl₂, Room Temperature, 2h | 85 - 95% | Medium | Prevents thermal degradation, extreme functional group tolerance. |

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each step before proceeding.

Protocol 1: Standard Synthesis via Glacial Acetic Acid Reflux

This protocol is optimized for scalability and utilizes the thermodynamic sink of dehydration to drive the reaction.

-

Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromofuran-2,5-dione (10.0 mmol, 1.77 g) in 30 mL of glacial acetic acid.

-

Amine Addition: Slowly add 4-ethylaniline (10.0 mmol, 1.21 g) dropwise over 10 minutes at room temperature. Causality checkpoint: A mild exothermic reaction and color change (typically to a pale yellow/orange) will occur, validating the formation of the open-chain bromomaleamic acid intermediate.

-

Dehydrative Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) in an oil bath for 3 hours.

-

In-Process Monitoring: After 2.5 hours, perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the baseline-heavy intermediate and the emergence of a high-Rf UV-active spot confirms cyclization.

-

Isolation: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture into 150 mL of crushed ice/water. The sudden shift in solvent polarity forces the hydrophobic target molecule to precipitate[2].

-

Purification: Collect the crude solid via vacuum filtration. Wash the filter cake with cold ethanol (2 x 15 mL) to remove unreacted aniline and residual acetic acid. Recrystallize from hot ethanol to yield pure 3-bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione.

Protocol 2: Mild Synthesis via N-Methoxycarbonyl Activation

This protocol is ideal for synthesizing high-purity analytical standards without thermal stress.

-

Preparation: Dissolve N-methoxycarbonylbromomaleimide (5.0 mmol, 1.17 g) in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.

-

Coupling: Add 4-ethylaniline (5.0 mmol, 0.60 g) in a single portion. Stir the reaction mixture at room temperature (20-25°C) for 2 hours. Causality checkpoint: The evolution of CO₂ gas (micro-bubbling) serves as a visual indicator of the addition-elimination process.

-

Workup: Dilute the mixture with an additional 30 mL of CH₂Cl₂. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 20 mL) to remove unreacted amine, followed by saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Caption: Self-validating downstream processing and purification workflow for the Paal-Knorr route.

Conclusion

The synthesis of 3-bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione requires a precise understanding of the electrophilic nature of the maleimide core. While the classical acetic acid-mediated Paal-Knorr synthesis remains the industrial standard due to its scalability and atom economy, modern mild activation techniques provide indispensable alternatives for highly sensitive synthetic sequences. By strictly adhering to the causal checkpoints within these protocols, researchers can consistently isolate high-purity yields of this critical building block.

References

-

Baker, J. R., et al. "A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones." National Center for Biotechnology Information (NIH). Available at:[Link]

-

Kosugi, Y., & Kosugi, M. "SYNTHESIS OF 2.2-DISUBSTITUTED SUCCINIMIDES AND THEIR REGIOSELECTIVE THIOCARBONYLATION REACTION." CLOCKSS. Available at: [Link]

-

"The Journal of Organic Chemistry 1968 Volume.33 No.11." Department of Science Service (DSS). Available at:[Link]

-

Sharif, M., et al. "Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture." Researcher.Life. Available at: [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. A mild synthesis of N-functionalised bromomaleimides, thiomaleimides and bromopyridazinediones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

Engineering Next-Generation Bioconjugates: The Electrophilicity and Mechanistic Utility of 3-Bromo-Maleimide Scaffolds

Executive Summary

Bioconjugation relies heavily on the chemoselective reaction between electrophilic probes and nucleophilic amino acid residues. For decades, classic alkyl maleimides have been the gold standard for cysteine modification via Michael addition. However, these traditional thio-succinimide linkages are susceptible to retro-Michael reactions in systemic circulation, leading to premature payload loss and off-target toxicity[1]. The introduction of 3-bromo-maleimide (monobromomaleimide) and 3,4-dibromomaleimide (DBM) scaffolds has revolutionized this landscape. By fundamentally altering the electrophilicity and reaction mechanism of the maleimide core, these reagents enable reversible conjugation, multivalent attachment, and native disulfide bridging[2].

Mechanistic Foundations: Electrophilicity & The Addition-Elimination Paradigm

The unique reactivity of bromomaleimides stems from the presence of the electron-withdrawing bromine atom(s) conjugated to the C=C double bond. This halogen significantly enhances the electrophilicity of the maleimide ring, accelerating the initial nucleophilic attack by a thiolate anion[3].

Unlike classic maleimides, which undergo an irreversible 1,4-Michael addition to form a saturated thiosuccinimide, bromomaleimides undergo an addition-elimination sequence. Following the formation of the carbanion intermediate, the bromide ion acts as a highly efficient leaving group, facilitating rapid β-elimination[3]. This eliminates hydrobromic acid (HBr) and regenerates the conjugated double bond, yielding a thiomaleimide.

Because the double bond is preserved, the thiomaleimide remains highly electrophilic. In the case of dibromomaleimide, a second thiol can attack the ring, displacing the second bromide. This sequential reactivity provides up to three points of attachment (two at the vinylic carbons and one at the maleimide nitrogen) and forms the mechanistic basis for disulfide bridging[2]. Furthermore, the thiomaleimide linkage is dynamically reversible; treatment with an excess of a reducing thiol (e.g., TCEP or glutathione) can cleave the conjugate via thiol exchange, regenerating the native protein[2].

Reaction mechanism of dibromomaleimide disulfide bridging and subsequent hydrolysis.

Quantitative Profiling of Maleimide Scaffolds

To rationally design bioconjugation workflows, it is critical to understand the divergent kinetic and thermodynamic profiles of these scaffolds. The table below summarizes the core quantitative parameters governing their use.

| Scaffold Type | Reaction Mechanism | Reversibility | Disulfide Bridging Capability | Serum Stability (Pre-Hydrolysis) |

| Classic Alkyl Maleimide | Irreversible Michael Addition | No (Prone to retro-Michael) | No | Low to Moderate |

| Monobromomaleimide | Addition-Elimination | Yes (Thiol-exchange cleavable) | No | Moderate |

| Dibromomaleimide (DBM) | Dual Addition-Elimination | Yes (Thiol-exchange cleavable) | Yes | Moderate |

| Hydrolyzed DBM | Ring-Opening Hydrolysis | No (Irreversibly locked) | Yes | Exceptionally High |

Engineering Homogeneous ADCs via Disulfide Bridging

One of the most transformative applications of dibromomaleimides is the generation of Antibody-Drug Conjugates (ADCs). Conventional maleimide conjugation to reduced interchain disulfides yields highly heterogeneous mixtures with Drug-to-Antibody Ratios (DAR) ranging from 0 to 8, complicating pharmacokinetic profiling[4].

DBMs solve this by acting as functional cross-linkers. When an antibody's interchain disulfides are reduced, DBM-functionalized payloads insert into the broken bond, covalently re-connecting the two cysteine residues via a two-carbon bridge[4]. This maintains the antibody's tertiary structure and restricts conjugation to exactly one payload per disulfide bond, reliably yielding a homogeneous DAR of 4 for IgG1 antibodies[5].

To prevent the reversible thiomaleimide from undergoing off-target thiol exchange with serum albumin in vivo, the conjugate is subjected to accelerated post-conjugation hydrolysis. Elevating the pH induces ring-opening of the maleimide to a maleamic acid. This structural change destroys the electrophilic character of the ring, permanently "locking" the payload onto the antibody and inferring superior pharmacokinetic stability[6].

Step-by-step experimental workflow for synthesizing homogeneous DAR 4 ADCs.

Validated Experimental Methodologies

As a self-validating system, the following protocols integrate mechanistic causality with strict quality control checkpoints to ensure reproducibility.

Protocol 1: Reversible Cysteine Modification using Monobromomaleimide

Objective: Site-specific, cleavable labeling of a single-cysteine protein.

-

Preparation: Buffer exchange the target protein into 100 mM sodium phosphate, 150 mM NaCl, pH 8.0. Causality: pH 8.0 ensures a sufficient population of reactive thiolate anions to drive the reaction without inducing premature maleimide hydrolysis[2].

-

Conjugation: Add 1.1 molar equivalents of N-alkyl monobromomaleimide (dissolved in DMF) at 0 °C. Vortex briefly and incubate for 1 hour.

-

Validation: Analyze the reaction mixture via LC-MS. The mass shift should correspond to the addition of the maleimide minus the mass of HBr (due to the elimination step).

-

Cleavage (Optional): To reverse the modification, add 100 molar equivalents of TCEP or β-mercaptoethanol and incubate at 37 °C for 2 hours. LC-MS will confirm the regeneration of the native protein mass[2].

Protocol 2: Synthesis of Homogeneous DAR 4 ADCs via DBM Disulfide Bridging

Objective: Generation of a highly stable, DAR 4 ADC from a native IgG1 antibody.

-

Reduction: Dilute the monoclonal antibody to 5 mg/mL in PBS (pH 7.4). Add a 10-fold molar excess of TCEP and incubate at 37 °C for 2 hours. Causality: TCEP is chosen over DTT because it does not contain thiols, thus preventing competitive side-reactions with the DBM reagent in the subsequent step[7].

-

Bridging Conjugation: Cool the solution to 20 °C. Add 5 molar equivalents (relative to the antibody) of the DBM-linker-payload. Incubate for 1 hour. The DBM will selectively cross-link the 4 reduced interchain disulfides[7].

-

Accelerated Hydrolysis (Locking): Adjust the buffer pH to 8.5 using a mild base (e.g., sodium borate). Incubate for 1-2 hours at room temperature. Causality: The elevated pH accelerates the nucleophilic attack of water on the maleimide carbonyl, driving the irreversible ring-opening to maleamic acid. This prevents in vivo payload shedding via thiol exchange[6].

-

Purification & QC: Purify the ADC using Size-Exclusion Chromatography (SEC) to remove excess reagents. Perform LC-MS to confirm a homogeneous DAR of 4 and the mass shift corresponding to the hydrolyzed maleamic acid state[7].

Conclusion

The transition from classic maleimides to 3-bromo-maleimide scaffolds represents a paradigm shift in bioconjugation chemistry. By harnessing the electron-withdrawing and leaving-group properties of the bromine atom, researchers can execute precise addition-elimination reactions. When coupled with post-conjugation hydrolysis, dibromomaleimides offer an elegant, self-validating pathway to highly stable, homogeneous biotherapeutics, overcoming the critical limitations of traditional thiol-ene chemistry.

References

-

Benchchem. "The Reactivity of Dibromomaleimide Towards Cysteine Residues: A Technical Guide for Researchers." Benchchem. 7

-

Smith, M. E. B., et al. "Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides." Journal of the American Chemical Society, ACS Publications. 2

-

Badescu, G., et al. "Homogeneous antibody-drug conjugates via site-selective disulfide bridging." CORE. 5

-

Schumacher, F. F., et al. "Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs." PMC. 4

-

Morais, M., et al. "Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis." Organic & Biomolecular Chemistry, RSC Publishing. 6

-

Caddick, S., et al. "Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies." PMC.3

-

Park, K., et al. "Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides." Kinam Park. 1

Sources

- 1. kinampark.com [kinampark.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. Optimisation of the dibromomaleimide (DBM) platform for native antibody conjugation by accelerated post-conjugation hydrolysis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00220C [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis and Application Protocol for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Executive Summary & Mechanistic Rationale

3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is an advanced electrophilic scaffold utilized extensively in site-specific bioconjugation, reversible protein modification, and the development of next-generation therapeutics.

While classical maleimides undergo irreversible thiol-Michael additions—often leading to heterogeneous mixtures or premature degradation in physiological environments—bromomaleimides offer a superior addition-elimination pathway. Upon reaction with a nucleophilic thiol (e.g., a protein cysteine residue), the initial Michael addition is rapidly followed by the elimination of hydrobromic acid (HBr). This rearomatization-like stabilization yields a highly stable thioether conjugate while preserving the electrophilic character of the maleimide ring, allowing for subsequent functionalization or reversible cleavage under reducing conditions ()[1].

The specific inclusion of the 4-ethylphenyl N-substituent serves a dual mechanistic purpose:

-

Kinetic Tuning: Linear free-energy relationship (LFER) studies demonstrate that the electronic nature of the N-substituent (

) directly modulates the electrophilicity of the C=C bond. The mildly electron-donating 4-ethylphenyl group ensures rapid thiol addition while mitigating off-target, base-catalyzed hydrolysis of the imide ring in aqueous buffers ()[2]. -

Hydrophobic Tagging: The ethylphenyl moiety acts as a lipophilic handle, enhancing the non-covalent binding affinity of the conjugate in specific protein pockets, making it an ideal model payload for antibody-drug conjugate (ADC) linker development.

Chemical Synthesis Workflow

The synthesis relies on the condensation of bromomaleic anhydride with 4-ethylaniline. The reaction proceeds via a maleamic acid intermediate, which undergoes thermally driven, acid-catalyzed cyclodehydration to form the closed imide ring. Glacial acetic acid serves a critical dual role as both the solvent and the proton-donating catalyst, facilitating the elimination of water.

Caption: Chemical synthesis workflow for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione.

Experimental Protocol: Chemical Synthesis

Materials & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| Bromomaleic Anhydride | 176.95 | 1.0 | 1.77 g (10.0 mmol) | Electrophilic Core |

| 4-Ethylaniline | 121.18 | 1.0 | 1.21 g (10.0 mmol) | Nucleophile / N-Substituent |

| Glacial Acetic Acid | 60.05 | Solvent | 35 mL | Solvent & Acid Catalyst |

| Ethyl Acetate / Hexanes | N/A | Variable | As needed | Chromatography Eluents |

Step-by-Step Procedure

-

Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add bromomaleic anhydride (1.77 g, 10.0 mmol).

-

Solvent Addition: Dissolve the anhydride in 25 mL of glacial acetic acid. Ensure complete dissolution at room temperature.

-

Amine Addition: Dissolve 4-ethylaniline (1.21 g, 10.0 mmol) in 10 mL of glacial acetic acid. Add this solution dropwise to the reaction flask over 10 minutes. A mild exothermic reaction will occur as the maleamic acid intermediate forms.

-

Cyclodehydration: Attach a reflux condenser to the flask. Heat the reaction mixture to reflux (approx. 118 °C) using an oil bath. Maintain reflux for 4 to 6 hours to drive the ring closure.

-

Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using 20% Ethyl Acetate in Hexanes. The final product will appear as a distinct, UV-active spot (

) with higher mobility than the highly polar maleamic acid intermediate.

Workup & Purification

-

Solvent Removal: Cool the reaction mixture to room temperature. Remove the glacial acetic acid in vacuo using a rotary evaporator. (Expert Tip: Co-evaporate with toluene (2 x 20 mL) to azeotropically remove residual acetic acid and prevent product degradation).

-

Extraction: Dissolve the crude residue in 50 mL of dichloromethane (DCM). Wash the organic layer sequentially with saturated aqueous

(2 x 30 mL) to neutralize trace acid, followed by brine (30 mL). -

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Purify the crude product via flash column chromatography on silica gel, eluting with a gradient of 5–15% Ethyl Acetate in Hexanes. Collect the product fractions and evaporate to yield the target compound.

Application: Bioconjugation & Disulfide Bridging

Bromomaleimides are uniquely suited for site-selective protein modification. The presence of the bromine leaving group enables a rapid addition-elimination sequence that yields a highly stable, yet reversibly modifiable, bioconjugate ()[3].

Caption: Mechanism of site-specific protein bioconjugation via bromomaleimide addition-elimination.

Thiol-Michael Addition Protocol (Model Protein)

-

Buffer Preparation: Prepare a 50 mM sodium phosphate buffer, pH 7.0, containing 150 mM NaCl and 2 mM EDTA. (Causality: EDTA chelates trace metals, preventing off-target metal-catalyzed thiol oxidation).

-

Protein Reduction: If targeting native disulfides, treat the protein (e.g., 100 µM) with 1.1 equivalents of TCEP (Tris(2-carboxyethyl)phosphine) for 1 hour at room temperature.

-

Conjugation: Dissolve 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione in DMSO to a 10 mM stock concentration. Add 1.5 to 2.0 equivalents of the bromomaleimide to the protein solution. Ensure the final DMSO concentration remains <5% v/v to prevent protein denaturation.

-

Incubation: Incubate the mixture at room temperature for 30–60 minutes. The addition-elimination reaction is exceptionally fast and typically reaches quantitative conversion within this timeframe.

-

Purification: Remove excess small molecules via size-exclusion chromatography (e.g., PD-10 desalting column) or centrifugal spin filtration.

Summary of Quantitative Data

| Parameter | Expected Value / Observation | Analytical Method |

| Chemical Formula | N/A | |

| Molecular Weight | 280.12 g/mol | N/A |

| Expected Yield | 65% – 80% | Gravimetric Analysis |

| Appearance | Pale yellow to off-white solid | Visual Inspection |

| 1H NMR Signatures | 400 MHz, | |

| Mass Spectrometry | ESI-MS ( | |

| Bioconjugation Efficiency | >95% conversion in <1 hour | LC-MS (Intact Protein Mass) |

References

-

Smith, M. E. B., Schumacher, F. F., Ryan, C. P., Tedaldi, L. M., Papaioannou, D., Waksman, G., Caddick, S., & Baker, J. R. (2010). "Protein modification, bioconjugation, and disulfide bridging using bromomaleimides." Journal of the American Chemical Society, 132(6), 1960-1965. URL:[Link]

-

Chen, Y., Tsao, K., De Francesco, É., & Keillor, J. W. (2015). "Ring Substituent Effects on the Thiol Addition and Hydrolysis Reactions of N-Arylmaleimides." The Journal of Organic Chemistry, 80(24), 12182-12192. URL:[Link]

-

Jones, M. W., Strickland, R. A., Schumacher, F. F., Caddick, S., Baker, J. R., Gibson, M. I., & Haddleton, D. M. (2012). "Polymeric Dibromomaleimides As Extremely Efficient Disulfide Bridging Bioconjugation and Pegylation Agents." Journal of the American Chemical Society, 134(3), 1847-1852. URL:[Link]

Sources

Step-by-step cysteine bioconjugation using 3-bromo-maleimides

Application Note: Advanced Cysteine Bioconjugation and Disulfide Bridging Using 3-Bromomaleimides

Introduction to Next-Generation Maleimides (NGMs)

Classical maleimide-thiol conjugation via Michael addition has long been the workhorse of bioconjugation. However, the resulting thiosuccinimide linkages are inherently susceptible to retro-Michael deconjugation in vivo. This reversibility leads to premature payload release and off-target toxicity via thiol exchange with highly abundant serum proteins like human serum albumin (HSA) or glutathione (GSH)[1].

To overcome this critical limitation, "next-generation maleimides" (NGMs)—specifically 3-monobromomaleimides and 3,4-dibromomaleimides—have been developed[1][2]. Unlike classical maleimides, bromomaleimides react via a rapid addition-elimination mechanism . The initial nucleophilic attack by a thiolate is immediately followed by the elimination of hydrogen bromide (HBr), regenerating the maleimide double bond to form a conjugated thiomaleimide[3].

This unique mechanistic pathway offers three transformative advantages for drug development and chemical biology:

-

Controlled Reversibility: The resulting thiomaleimide can be cleaved on-demand using an excess of a reducing thiol (e.g., β-mercaptoethanol), cleanly regenerating the native protein[3][4].

-

Native Disulfide Bridging: Dibromomaleimides can insert into reduced interchain disulfide bonds, maintaining protein tertiary structure while allowing stoichiometric, site-specific payload attachment (highly desirable for Antibody-Drug Conjugates)[3][5].

-

Tunable Stability: The inductive electron-withdrawing effect of the bromine or thioether activates the carbonyls, allowing the ring to be deliberately hydrolyzed or reacted with an amine to completely prevent in vivo thiol exchange[1][2][6].

Mechanism of addition-elimination and stabilization in bromomaleimide bioconjugation.

Quantitative Data & Kinetics

The choice of maleimide dictates the reaction speed, reversibility, and ultimate serum stability of the bioconjugate. The table below summarizes the kinetic and stability profiles of various maleimide derivatives.

Table 1: Comparative Kinetics and Stability of Maleimide Reagents

| Reagent Type | Reaction Mechanism | Reversibility | Hydrolytic Half-Life (pH 7.4) | Primary Application |

| Classical N-Alkyl Maleimide | Michael Addition | Irreversible (Retro-Michael prone) | Slow (>24 h) | Standard Cys labeling |

| Monobromomaleimide | Addition-Elimination | Reversible (with excess thiol) | Moderate (~4-6 h) | Reversible affinity tagging |

| Dibromomaleimide | Double Addition-Elimination | Reversible | Fast (~18 min) | Disulfide bridging, ADCs |

| Aminothiomaleimide | Addition-Elimination + Amine Sub. | Irreversible | N/A (Highly Stable) | Stable dual-functionalization |

Data synthesized from established NGM kinetic studies[2][4][6].

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system . Quality Control (QC) checkpoints are integrated to ensure mechanistic success before proceeding to downstream workflows.

Protocol A: Reversible Single Cysteine Modification

Objective: Site-specific labeling of a single free cysteine with monobromomaleimide, followed by optional on-demand cleavage. Causality: The reaction is performed at 0°C to RT at pH 8.0. The pH ensures the cysteine sulfhydryl (pKa ~8.5) is sufficiently deprotonated to a highly nucleophilic thiolate[7], while the lower temperature minimizes off-target reactions with surface-accessible lysine residues[3].

-

Protein Preparation: Buffer exchange the protein into 50 mM Sodium Phosphate buffer, pH 8.0. Ensure the protein concentration is between 10–50 μM.

-

Conjugation: Add 1.0–1.2 equivalents of monobromomaleimide (dissolved in DMF, final solvent concentration <5% v/v) to the protein solution. Incubate at 0°C for 1 hour[3].

-

QC Checkpoint 1 (Validation): Analyze the reaction via LC-MS. A successful reaction will show a quantitative mass shift corresponding to the exact mass of the linker minus HBr (loss of 80.9 Da). Ellman’s reagent assay should confirm the complete consumption of free thiols[3].

-

Reversal (Optional): To regenerate the native protein, add 100 equivalents of β-mercaptoethanol (BME) and incubate at 37°C for 2 hours[4].

Protocol B: Native Disulfide Bridging for ADCs

Objective: Re-bridging reduced interchain disulfides using dibromomaleimides to create homogeneous, site-specific antibody-drug conjugates (ADCs)[5].

Step-by-step workflow for native disulfide bridging using dibromomaleimides.

-

Mild Reduction: Incubate the native antibody (e.g., Trastuzumab) with 1.5–2.0 equivalents of TCEP per disulfide bond at 37°C for 2 hours.

-

Bridging Conjugation: Add 1.1–5.0 equivalents of the dibromomaleimide linker directly to the reaction mixture. Incubate at room temperature for 1 hour.

-

Purification: Remove excess reagents via ultrafiltration (e.g., Amicon 30 kDa MWCO) into a physiological buffer (pH 7.4).

-

QC Checkpoint 2 (Validation): Analyze the product via non-reducing Capillary Electrophoresis (CE-SDS) or SDS-PAGE. A successful bridging reaction will show >90% of the intact antibody mass (~150 kDa), confirming that the heavy and light chains are covalently re-linked by the maleimide bridge[5].

Protocol C: Post-Conjugation Stabilization

Objective: Preventing retro-Michael deconjugation by permanently deactivating the maleimide ring. Causality: The inductive electron-withdrawing effect of the bromine or thioether activates the maleimide carbonyls toward nucleophilic attack[2][9]. By driving hydrolysis at a mildly basic pH or introducing an electron-donating amine, the ring is permanently deactivated, yielding a highly serum-stable conjugate[6][10].

-

Execute Stabilization (Choose one pathway):

-

QC Checkpoint 3 (Validation): Monitor the stabilization via UV-Vis spectroscopy. The conversion of a thiomaleimide to a maleamic acid or aminothiomaleimide results in a distinct, measurable loss of absorbance at ~300–400 nm[2].

References

- Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs. Bioconjugate Chemistry - ACS Publications.

- Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis. Chemical Communications (RSC Publishing).

- Reversible protein affinity-labelling using bromomaleimide-based reagents. PMC - NIH.

- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. Journal of the American Chemical Society - ACS Publications.

- Next generation maleimides enable the controlled assembly of antibody–drug conjugates via native disulfide bond bridging. ResearchGate.

- Fast Cysteine Bioconjugation Chemistry. PMC - NIH.

- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. PMC - NIH.

- Hydrolysis rates of bromo-and thiomaleimides. ResearchGate.

- A Plug-and-Play Platform for the Formation of Trifunctional Cysteine Bioconjugates that also Offers Control over Thiol Cleavability. ACS Publications.

- Protein Modification, Bioconjugation, and Disulfide Bridging Using Bromomaleimides. ResearchGate.

- One-Pot Thiol-Amine Bioconjugation to Maleimides; Simultaneous Stabilisation and Dual Functionalisation. ChemRxiv.

Sources

- 1. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Reaction Conditions for N-Aryl Bromomaleimide Protein Labeling

Target Audience: Researchers, bioconjugation scientists, and antibody-drug conjugate (ADC) development professionals.

Introduction & Mechanistic Causality

The covalent conjugation of therapeutics or fluorophores to monoclonal antibodies and proteins relies heavily on cysteine-selective chemistries. Historically, standard N-alkyl maleimides have been the gold standard for thiol bioconjugation. However, standard maleimides form thiosuccinimide linkages that retain an acidic alpha-proton, making them susceptible to spontaneous retro-Michael cleavage in systemic circulation. This instability leads to premature payload release and off-target toxicity, often via transfer to serum albumin[1][2].

N-aryl bromomaleimides (BMs) —including monobromomaleimides (MBMs) and dibromomaleimides (DBMs)—solve this critical flaw through a unique addition-elimination mechanism[3].

The Causality of the Reaction

When a free protein thiol attacks a bromomaleimide, the bromine atom acts as a leaving group. Instead of forming a thiosuccinimide, the reaction yields a thiomaleimide (retaining the double bond)[3][4]. Because the thiomaleimide lacks an acidic alpha-proton, it cannot undergo spontaneous retro-Michael cleavage[3].

At this stage, the bioconjugation is dynamically reversible . The thiomaleimide can undergo thiol-exchange if exposed to a massive excess of exogenous thiols (e.g., glutathione or

However, for ADC development, permanent stability is required. This is where the N-aryl substituent becomes critical. The electron-withdrawing nature of the N-aryl ring makes the maleimide highly susceptible to base-catalyzed hydrolysis[1][6]. By intentionally shifting the reaction buffer to a mild alkaline pH (8.0–8.6) and elevating the temperature to 37 °C, the thiomaleimide ring opens to form a thiosuccinamic acid [1][6]. This ring-opening event is irreversible, permanently locking the payload to the protein and rendering it entirely resistant to thiol-exchange in blood plasma[1][3]. Furthermore, DBMs offer the unique ability to react with two thiols, allowing them to bridge reduced native disulfide bonds, thereby maintaining the structural integrity of the antibody[8][9].

Mechanistic pathway of N-aryl bromomaleimide conjugation, stabilization, and cleavage.

Quantitative Reaction Parameters

To ensure a self-validating system, the reaction environment must be strictly controlled to separate the conjugation phase from the hydrolysis (stabilization) phase.

| Reaction Phase | Target pH | Buffer System | Temperature | Time | Chemical State |

| Reduction | 7.0 - 7.4 | PBS or HEPES + 1 mM EDTA | 37 °C | 1 - 2 h | Free thiols generated (TCEP) |

| Conjugation | 6.5 - 7.0 | PBS or HEPES + 1 mM EDTA | 0 °C to 22 °C | 15 - 60 min | Intact thiomaleimide (Reversible) |

| Stabilization | 8.0 - 8.6 | 100 mM Sodium Phosphate | 37 °C | 1 - 4 h | Thiosuccinamic acid (Irreversible) |

| Cleavage | 7.4 - 8.0 | PBS + Excess GSH/BME/EDT | 37 °C | 2 - 4 h | Native protein released |

Note: Primary amines (e.g., Tris buffer) must be avoided during conjugation to prevent competitive nucleophilic attack. EDTA is included to chelate trace metals that promote spontaneous disulfide oxidation.

Experimental Protocols

Protocol A: Irreversible Disulfide Bridging for ADC Synthesis (Using N-Aryl DBM)

This protocol describes the insertion of an N-aryl dibromomaleimide into a native disulfide bond (e.g., the interchain disulfide of an IgG or Fab fragment), followed by forced hydrolysis to generate a permanently stable ADC[1][8].

Step 1: Controlled Reduction

-

Prepare the antibody at 2.0 - 5.0 mg/mL in Conjugation Buffer (PBS, pH 7.4, 1 mM EDTA).

-

Add 2.5 to 3.0 molar equivalents of Tris(2-carboxyethyl)phosphine (TCEP) per disulfide bond to be reduced. (Causality: TCEP is chosen over DTT/BME because it does not contain a free thiol, which would competitively react with the bromomaleimide later).

-

Incubate at 37 °C for 2 hours.

-

Validation Check: Quantify free thiols using Ellman’s Reagent (DTNB) to confirm successful reduction before proceeding.

Step 2: Disulfide Bridging (Conjugation)

-

Adjust the pH of the reduced antibody solution to 6.5 using dilute HCl or by buffer exchange. (Causality: pH 6.5 ensures the maleimide ring remains intact during the initial rapid conjugation phase).

-

Dissolve the N-aryl DBM-payload construct in anhydrous DMSO or DMF (ensure final organic solvent concentration in the reaction remains <10% v/v to prevent protein denaturation).

-

Add 1.1 to 1.5 molar equivalents of N-aryl DBM per reduced disulfide bond.

-

Incubate at 22 °C (room temperature) for 30 minutes.

-

Validation Check: Analyze an aliquot via LC-MS or SDS-PAGE. DBM bridging will re-link the heavy and light chains, returning the molecular weight to that of the intact antibody, whereas standard reduction yields separate chains.

Step 3: Stabilization via Hydrolysis

-

Add 10% v/v of 1 M Sodium Phosphate (dibasic, pH 8.6) to the reaction mixture to shift the overall pH to 8.0–8.6[1].

-

Incubate the mixture at 37 °C for 1 to 4 hours. (Causality: The elevated pH and temperature drive the nucleophilic attack of hydroxide ions on the electron-deficient N-aryl maleimide ring, forcing it open into a stable thiosuccinamic acid).

-

Validation Check: Perform a mass spectrometry shift assay. A successful hydrolysis event corresponds to a mass increase of +18 Da (addition of

) per maleimide ring[1].

Step 4: Purification

-

Purify the stabilized ADC using Size Exclusion Chromatography (SEC) or dialysis against standard PBS (pH 7.4) to remove excess reagents, organic solvents, and unreacted payload.

Step-by-step workflow for stable ADC generation using N-aryl dibromomaleimides.

Protocol B: Reversible Cysteine Labeling (Using N-Aryl MBM)

This protocol utilizes monobromomaleimide (MBM) for temporary tagging (e.g., affinity purification or reversible fluorescence)[6][7].

Step 1: Conjugation

-

Prepare the single-cysteine mutant protein in Conjugation Buffer (pH 7.0, 1 mM EDTA).

-

Add 1.0 to 1.2 equivalents of N-aryl MBM-tag (e.g., MBM-biotin or MBM-fluorophore).

-

Incubate at 0 °C to 4 °C for 1 hour. (Causality: Low temperatures and neutral pH strictly prevent premature ring hydrolysis, ensuring the linkage remains reversible).

-

Purify via spin desalting columns to remove unreacted MBM.

Step 2: Thiol-Exchange Cleavage

-

To release the native protein, add a large excess (e.g., 100 equivalents) of

-mercaptoethanol (BME) or 1 equivalent of 1,2-ethanedithiol (EDT) to the conjugated protein in PBS (pH 7.4 - 8.0)[5][7]. -

Incubate at 37 °C for 2 to 4 hours. The exogenous thiol acts as a scavenger, undergoing thiol-exchange with the thiomaleimide to liberate the unmodified, native protein-SH[3][7].

References

-

Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies ACS Publications[Link][3][5]

-

Dibromomaleimide As a facile, Versatile Linker for Delivery Applications Taylor & Francis[Link][8]

-

Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides Kinam Park / Journal of Controlled Release[Link][1][2]

-

Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis PMC - NIH / Chemical Communications[Link][6]

-

Reversible protein affinity-labelling using bromomaleimide-based reagents PMC - NIH[Link][7]

-

Bromomaleimides: New Reagents for the Selective and Reversible Modification of Cysteine ResearchGate[Link][4]

-

Controlling topological entanglement in engineered protein hydrogels with a variety of thiol coupling chemistries SciSpace[Link][9]

Sources

- 1. kinampark.com [kinampark.com]

- 2. kinampark.com [kinampark.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Tunable reagents for multi-functional bioconjugation: reversible or permanent chemical modification of proteins and peptides by control of maleimide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reversible protein affinity-labelling using bromomaleimide-based reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. scispace.com [scispace.com]

Solvent Compatibility and Bioconjugation Protocols for 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione

Executive Summary

The transition from classical N-alkyl maleimides to next-generation N-aryl bromomaleimides represents a paradigm shift in the development of highly stable bioconjugates and Antibody-Drug Conjugates (ADCs). 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione is a bifunctional electrophile designed for rapid, site-selective cysteine modification. Unlike traditional maleimides that form unstable thiosuccinimides prone to retro-Michael deconjugation in serum, this reagent leverages its N-aryl architecture to accelerate post-conjugation ring-opening, permanently locking the payload to the target protein[1].

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will dissect the causality behind solvent selection, reaction kinetics, and forced stabilization, providing you with a self-validating methodological framework.

Mechanistic Rationale: The N-Aryl Advantage

To understand the solvent requirements of 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione, one must first understand its reaction trajectory. The conjugation of a thiol to a bromomaleimide does not yield a standard thiosuccinimide; instead, it proceeds via an addition-elimination mechanism . The initial Michael addition is followed by the rapid elimination of hydrogen bromide (HBr), generating a thiomaleimide intermediate[2].

While this intermediate allows for reversible cleavage via exogenous thiols (e.g., Glutathione or β-mercaptoethanol), it can be rendered completely irreversible through succinimide ring-opening hydrolysis[3]. The N-(4-ethylphenyl) group is the critical design feature here: the electron-withdrawing resonance effect of the aryl ring significantly lowers the activation energy for hydrolysis compared to aliphatic N-alkyl groups, accelerating the stabilization process from days to mere hours[4].

Mechanistic pathway of N-aryl bromomaleimide conjugation and ring-opening.

Solvent Compatibility Guidelines

The very feature that makes 3-Bromo-1-(4-ethylphenyl)-1H-pyrrole-2,5-dione an exceptional bioconjugation handle—its susceptibility to rapid hydrolysis—also makes it highly sensitive to improper storage and solvent conditions. Premature hydrolysis of the bromomaleimide ring prior to thiolation renders the reagent completely inactive[3].

Table 1: Comprehensive Solvent Compatibility Matrix

| Solvent System | Application Phase | Compatibility | Max Storage/Exposure | Mechanistic Causality |

| Anhydrous DMSO | Stock Solution | Excellent | > 6 Months (-20°C) | Aprotic nature prevents nucleophilic attack by water, preserving the intact bromomaleimide ring. |

| Anhydrous DMF / DMAc | Stock Solution | Excellent | > 6 Months (-20°C) | Highly compatible alternative to DMSO. Must be strictly amine-free to prevent side reactions. |